

A Technical Guide to Radium-228 in Marine and Terrestrial Environments

Author: BenchChem Technical Support Team. Date: December 2025

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This technical guide provides a comprehensive overview of the sources, distribution, and analysis of **Radium-228** (²²⁸Ra) in marine and terrestrial environments. Understanding the behavior of this naturally occurring radionuclide is crucial for various scientific disciplines, including oceanography, environmental science, and geochemistry.

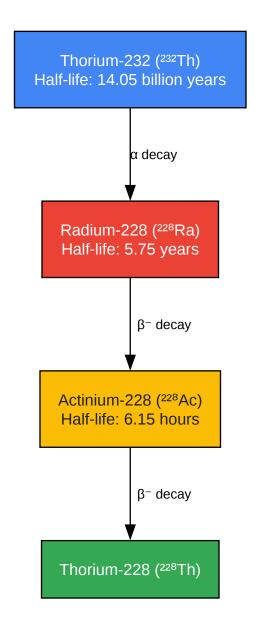
Introduction to Radium-228

Radium-228 is a beta-emitting radionuclide with a half-life of 5.75 years. It is a member of the Thorium-232 (²³²Th) decay series, a primordial radionuclide series that is a source of natural background radiation.[1] The presence and distribution of ²²⁸Ra in the environment are governed by the geochemistry of its parent, ²³²Th, and its own chemical properties as an alkaline earth element.

Origin of Radium-228: The Thorium-232 Decay Series

Radium-228 is continuously produced in nature through the alpha decay of Thorium-232.[2] Thorium-232 is abundant in rocks and soils.[3] The initial part of this decay chain, leading to the formation of ²²⁸Ra and its immediate daughter, Actinium-228 (²²⁸Ac), is a key process for understanding the sources of ²²⁸Ra.





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Caption: Thorium-232 decay chain to **Radium-228** and its immediate progeny.

Sources and Distribution in Terrestrial Environments

The primary reservoir of **Radium-228** in the terrestrial environment is the lithosphere, where it is found in soils, rocks, and sediments containing its parent, Thorium-232.

Soils and Sediments



The concentration of ²²⁸Ra in soils and sediments is highly variable and depends on the local geology. Areas with thorium-rich minerals, such as monazite and thorite, exhibit higher concentrations.[4]

Table 1: Reported Concentrations of Radium-228 in Soils and Sediments

Sample Type	Location	Concentration Range (Bq/kg)	Reference
Soil	Pernambuco, Brazil	73 to 429	[5]
Soil	Middle Langat River Basin	92.67 to 119.5	[6]
River Sediment	Middle Langat River Basin	80.66 to 138.25	[6]
Marine Sediment	Daya Bay, China	49.1 to 53.7	[7]

Groundwater

Groundwater is a significant medium for the transport of **Radium-228**. The concentration of ²²⁸Ra in groundwater is influenced by factors such as the mineralogy of the aquifer rock, water chemistry (pH, salinity), and residence time.[8] Deep bedrock aquifers can sometimes contain elevated levels of ²²⁸Ra.[9]

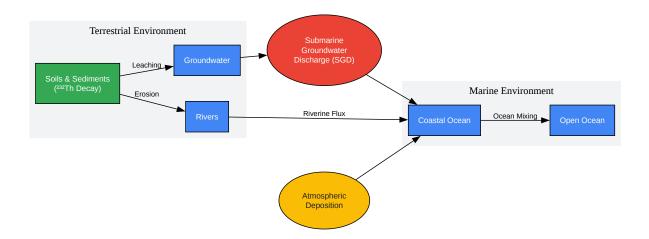
Table 2: Reported Concentrations of Radium-228 in Groundwater



Location/Aquifer	Concentration Range	Units	Reference
Shallow Groundwater, New Jersey, USA	<1.1 to 30.3	pCi/L	[2]
Deep Sandstone Formations, USA	up to 9.1	pCi/L	[10]
Australian Groundwater Supplies	Can exceed 0.5	Bq/L	[8]
Shallow Groundwater	4.13 to 1596	dpm/100L	[11]

Transport to and Sources in Marine Environments

Radium-228 is transported from terrestrial sources to the marine environment through several key pathways. Its relatively short half-life makes it a useful tracer for studying coastal and ocean mixing processes on timescales of years to decades.[12][13]





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Caption: Major transport pathways of **Radium-228** to the marine environment.

Submarine Groundwater Discharge (SGD)

Submarine groundwater discharge is a major and often dominant pathway for the transport of ²²⁸Ra to the coastal ocean.[12][14] Radium isotopes are highly enriched in groundwater compared to seawater, making them excellent tracers for quantifying SGD fluxes.[14] Global estimates suggest that the total flux of water from SGD could be 3 to 4 times greater than that from rivers.[11][15]

Table 3: Estimated Global Fluxes Associated with Radium-228 Tracing

Flux Type	Estimated Value	Units	Reference
Global ²²⁸ Ra Flux to Oceans	8.01–8.49 x 10 ²³	atoms/yr	[16]
Global SGD Water Flux	(12 ± 3) x 10 ¹³	m³/yr	[11][15]
SGD-derived ²²⁸ Ra Flux	$1.3 \pm 0.3 \times 10^{17}$	dpm/yr	[17]

Riverine Input

Rivers transport dissolved ²²⁸Ra and ²²⁸Ra adsorbed to suspended particles into estuaries and coastal waters. Desorption from these particles upon mixing with saline water can significantly increase the flux of dissolved ²²⁸Ra to the ocean.[18]

Atmospheric Deposition

While generally considered a smaller source compared to SGD and riverine input, atmospheric deposition of dust particles containing ²³²Th and its decay products can contribute to the inventory of ²²⁸Ra in the surface ocean.

Table 4: Reported Concentrations of **Radium-228** in Marine Waters



Location	Concentration Range	Units	Reference
Western Subarctic Gyre (Pacific)	0.04 to 0.08	Bq/m³	[3]
Daya Bay, China (Seawater)	up to 0.029 ± 0.007	Bq/L	[7]

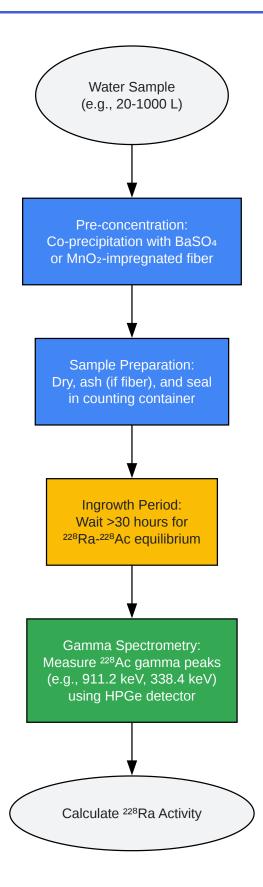
Experimental Protocols for Radium-228 Determination

The determination of ²²⁸Ra is typically indirect, relying on the measurement of its short-lived, beta-emitting daughter, Actinium-228 (²²⁸Ac, half-life = 6.15 hours).[10][19] This requires a waiting period for secular equilibrium to be established between ²²⁸Ra and ²²⁸Ac, which is approximately 30-36 hours.[20][21] Two primary analytical approaches are widely used: gamma-ray spectrometry and radiochemical separation followed by beta counting.

Gamma-Ray Spectrometry Method

This method involves the direct measurement of gamma rays emitted by ²²⁸Ac in a sample concentrate, typically using a high-purity germanium (HPGe) detector.[22][23][24]





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Caption: Workflow for Radium-228 analysis by Gamma-Ray Spectrometry.



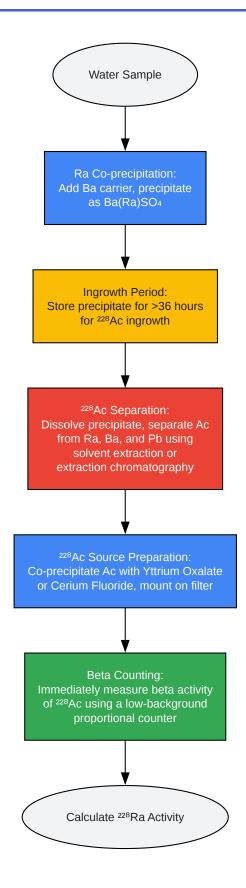
Detailed Methodology:

- Sample Collection and Pre-concentration: Large volume water samples (20-1000 L) are processed. Radium isotopes are pre-concentrated either by co-precipitation with barium sulfate (BaSO₄) or by passing the water through manganese dioxide (MnO₂)-impregnated acrylic fibers.[24][25]
- Sample Preparation: The BaSO₄ precipitate is filtered, dried, and placed in a suitable counting geometry (e.g., a petri dish).[23] The MnO₂ fibers are rinsed, dried, and ashed in a muffle furnace before being sealed in a container.[25]
- Ingrowth: The sealed sample is stored for at least 30 hours to allow for the ingrowth of ²²⁸Ac to reach secular equilibrium with its parent, ²²⁸Ra.[19][20]
- Measurement: The sample is counted on a low-background HPGe gamma-ray spectrometer.
 The activity of ²²⁸Ra is determined by measuring the characteristic gamma-ray peaks of ²²⁸Ac, most prominently at 911.2 keV.[23][24] Other peaks at 338.4 keV and 969 keV can also be used.[23]
- Quantification: The detector's efficiency for the specific sample geometry must be determined using a standard of known activity. The final ²²⁸Ra activity is calculated after correcting for background, counting efficiency, and the chemical yield of the preconcentration step.

Radiochemical Separation and Beta Counting Method

This classical approach involves chemically separating the daughter, ²²⁸Ac, from the parent, ²²⁸Ra, and then measuring the beta emissions of the isolated ²²⁸Ac using a low-background proportional counter.[10][20][26]





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Caption: Workflow for **Radium-228** analysis by radiochemical separation.



Detailed Methodology:

- Radium Pre-concentration: Radium isotopes in the water sample are co-precipitated with a barium carrier as barium sulfate (BaSO₄).[20][26]
- Ingrowth: The precipitate is stored for at least 36 hours to allow ²²⁸Ac to grow in from the ²²⁸Ra.[26]
- Actinium Separation: The Ba(Ra)SO₄ precipitate is dissolved. The ²²⁸Ac is then chemically separated from radium, barium, lead, and other potential interferences. This can be achieved through:
 - Solvent Extraction: Using reagents like bis(2-ethylhexyl) phosphoric acid (HDEHP).[21]
 - Extraction Chromatography: Using specialized resins that selectively retain actinium.[20]
 [21]
- Source Preparation: The purified ²²⁸Ac is co-precipitated with a carrier, such as yttrium oxalate or cerium fluoride, and mounted on a filter paper to create a counting source.[20][26]
- Measurement: Due to the short half-life of ²²⁸Ac, the beta activity of the prepared source must be measured immediately using a low-background gas-flow proportional counter.[20]
- Quantification: The final ²²⁸Ra activity is calculated by correcting for the counting efficiency, the chemical yield of the radium and actinium separation steps (often determined using a Ba-133 tracer), the ingrowth time, and the decay of ²²⁸Ac between separation and counting.[21]

Conclusion

Radium-228 is a powerful natural tracer for understanding a variety of earth and ocean science processes. Its primary source is the decay of ²³²Th in terrestrial materials, and it is transported to the ocean primarily via submarine groundwater discharge and riverine fluxes. Accurate determination of ²²⁸Ra, though challenging, provides invaluable data for quantifying these fluxes and studying the mixing and transport dynamics of coastal and open ocean waters. The methodologies outlined in this guide provide a foundation for the robust analysis of this important radionuclide.



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- To cite this document: BenchChem. [A Technical Guide to Radium-228 in Marine and Terrestrial Environments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1237267#radium-228-sources-in-marine-and-terrestrial-environments]

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